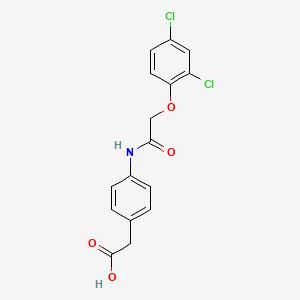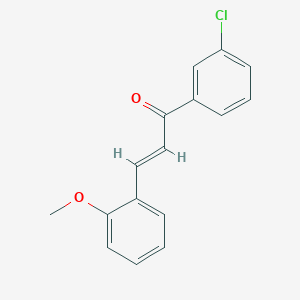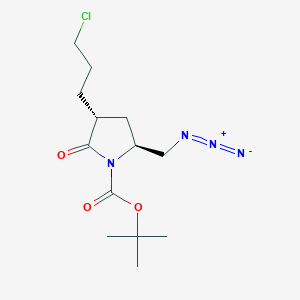![molecular formula C19H14F3NO B3071792 4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine CAS No. 10141-35-2](/img/structure/B3071792.png)
4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-([1,1’-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine” is a complex organic compound. It contains a biphenyl group, a trifluoromethyl group, and a phenylamine group .
Molecular Structure Analysis
The trifluoromethyl group in the compound likely contributes to its unique properties. Trifluoromethyl-containing compounds have three equivalent C–F bonds, which can be selectively activated for the synthesis of diverse fluorinated compounds .
Scientific Research Applications
Antibody-Based Methods for Analysis
Antibodies have been widely used in assays for clinical chemistry, endocrinology, environmental research, and food safety. These methodologies, particularly ELISA and related techniques, have been applied to a variety of compounds, including herbicides, surfactants, and veterinary drugs. This approach demonstrates the potential for developing specific antibodies for the detection and quantification of "4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine" in various matrices (Fránek & Hruška, 2018).
Neurochemistry and Neurotoxicity Studies
Research on compounds like MDMA, closely related to phenylamines, provides insights into the neurochemical and neurotoxic effects of psychoactive substances. These studies could inform the safety profile and neurochemical interactions of "this compound" in therapeutic or environmental contexts (McKenna & Peroutka, 1990).
Proteostasis Maintenance
The therapeutic effects of compounds like 4-phenylbutyric acid in alleviating endoplasmic reticulum stress and maintaining proteostasis could provide a model for studying "this compound." Such studies might explore its potential in preventing misfolded protein aggregation and related diseases (Kolb et al., 2015).
Receptor Binding and Psychopathology
Research on arylcycloalkylamines and their effects on D2-like receptors, as well as dopamine's role in psychopathology and brain biochemistry, could guide investigations into the pharmacodynamics of "this compound" and its implications for mental health (Sikazwe et al., 2009) (Pournamdar et al., 2022).
Biodegradation and Environmental Impact
The biodegradation of aromatic compounds by microorganisms like Escherichia coli could be relevant for understanding the environmental fate of "this compound" and developing strategies for its bioremediation (Díaz et al., 2001).
Advanced Oxidation Processes
Studies on advanced oxidation processes for the degradation of pharmaceuticals and persistent organic pollutants offer insights into potential methods for the degradation and detoxification of "this compound" in water treatment and pollution control (Qutob et al., 2022).
properties
IUPAC Name |
4-(4-phenylphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c20-19(21,22)17-12-16(10-11-18(17)23)24-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAQFIVOOGVIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)

![4-Iodobenzo[d]isoxazol-3-amine](/img/structure/B3071724.png)

![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B3071748.png)

![1-[3-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3071758.png)
![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3071766.png)





